Methyl 3-(4-aminophenoxy)benzoate hydrochloride
Overview
Description
“Methyl 3-(4-aminophenoxy)benzoate hydrochloride” is a chemical compound with the CAS Number: 790262-20-3 . It has a molecular weight of 279.72 and its molecular formula is C14H14ClNO3 . The IUPAC name for this compound is methyl 3- (4-aminophenoxy)benzoate hydrochloride .
Molecular Structure Analysis
The InChI code for “Methyl 3-(4-aminophenoxy)benzoate hydrochloride” is 1S/C14H13NO3.ClH/c1-17-14(16)10-3-2-4-13(9-10)18-12-7-5-11(15)6-8-12;/h2-9H,15H2,1H3;1H . This code provides a specific description of the molecule’s structure, including the positions of the atoms and the bonds between them.Physical And Chemical Properties Analysis
“Methyl 3-(4-aminophenoxy)benzoate hydrochloride” is a solid compound . It should be stored at room temperature for optimal stability . More specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the search results.Scientific Research Applications
Synthesis and Polymer Applications
- Hyperbranched Aromatic Polyamide Synthesis : Methyl 3-(4-aminophenoxy)benzoate is used in the synthesis of hyperbranched aromatic polyamides. These polymers have good solubility and can be used in advanced material applications (Yang, Jikei, & Kakimoto, 1999).
Pharmacological Research
- Pharmacological Characterization in Preterm Labor Treatment : A derivative of methyl 3-(4-aminophenoxy)benzoate hydrochloride has been studied for its potential in treating preterm labor. The compound shows high affinity for β3-adrenoceptors and inhibits spontaneous contractions in human myometrial strips (Croci et al., 2007).
Chemical Sensing
- Development of Chemosensors : Derivatives of this compound have been used in the development of selective and colorimetric fluoride chemosensors. These sensors change color in the presence of fluoride ions, indicating potential applications in environmental monitoring (Ma et al., 2013).
Analytical Chemistry
- Wastewater Analysis : This compound has been used in wastewater analysis for the quantification of phenol compounds, showing sensitivity and precision in detection (Morita & Nakamura, 2010).
Molecular Synthesis and Radiopharmaceuticals
- Molecular Synthesis for Radiopharmaceuticals : Methyl 3-(4-aminophenoxy)benzoate hydrochloride plays a role in synthesizing radiolabeled compounds for potential use in medical diagnostics and research (Taylor et al., 1996).
Antimicrobial and Antimycobacterial Research
- Potential Antimycobacterials : Compounds derived from methyl 3-(4-aminophenoxy)benzoate hydrochloride have been tested for antimicrobial and antimycobacterial properties, indicating their potential use in treating infections (Tengler et al., 2013).
Material Science
- Complex Synthesis in Material Science : The compound has been used in synthesizing diorganotin(IV) complexes, suggesting applications in material science and engineering (Basu, Masharing, & Das, 2012).
Organic Synthesis
- Organic Synthesis : It is involved in the preparation of various organic compounds, including those with potential medical applications, as demonstrated by the synthesis of 3-amino-2,3,6-trideoxy-D-arabino-hexose hydrochloride (Horton, Sorenson, & Weckerle, 1977).
Environmental Biotechnology
- Enzymatic Metabolism Studies : Methyl 3-(4-aminophenoxy)benzoate hydrochloride is used in studying enzymes involved in the anaerobic metabolism of phenolic compounds (Biegert, Altenschmidt, Eckerskorn, & Fuchs, 1993).
Liquid Crystal Research
- Liquid Crystal Research : Research into liquid crystalline mixtures involves this compound, contributing to our understanding of molecular polarizability in such systems (Shahina et al., 2016).
Chemical Synthesis and Fungicidal Activity
- Chemical Synthesis and Fungicidal Activity : The compound has been used in the synthesis of chlorination products, which showed considerable fungicidal activity (Stelt, Suurmond, & Nauta, 1956).
Monomer Synthesis for Advanced Materials
- Advanced Material Synthesis : It is used in the synthesis of new AB monomers for advanced materials, indicating its role in developing novel polymers (Deming et al., 2015).
Safety And Hazards
properties
IUPAC Name |
methyl 3-(4-aminophenoxy)benzoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3.ClH/c1-17-14(16)10-3-2-4-13(9-10)18-12-7-5-11(15)6-8-12;/h2-9H,15H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSUMINGMSMDBIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)OC2=CC=C(C=C2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(4-aminophenoxy)benzoate hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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